molecular formula C9H13N3O3 B7576211 N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide

Cat. No. B7576211
M. Wt: 211.22 g/mol
InChI Key: VOICJSTVSXAKJG-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide, also known as MPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPD is a heterocyclic compound that contains a pyrazole ring and a dioxane ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to interact with metal ions and proteins in a specific manner. The compound has been shown to bind to metal ions such as copper and zinc, and to stabilize proteins by preventing denaturation.
Biochemical and Physiological Effects:
N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide has been shown to have various biochemical and physiological effects, including the ability to inhibit enzymatic activity and to protect proteins from denaturation. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its ability to stabilize proteins and its low toxicity. However, the compound may not be suitable for all experiments due to its potential interactions with metal ions and proteins.

Future Directions

There are several future directions for research on N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide, including its potential applications in drug development, its interactions with metal ions and proteins, and its use as a cryoprotectant for biological samples. Further studies are needed to fully understand the mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide and its potential applications in scientific research.

Synthesis Methods

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide can be synthesized using various methods, including the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide. Another method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with ethylene glycol to form N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide.

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide has been used in various scientific research applications, including as a ligand for metal ions, a stabilizer for proteins, and a cryoprotectant for biological samples. The compound has also been used in the synthesis of other compounds, such as metal-organic frameworks and supramolecular assemblies.

properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-4-8(12-11-6)10-9(13)7-5-14-2-3-15-7/h4,7H,2-3,5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOICJSTVSXAKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1H-pyrazol-3-yl)-1,4-dioxane-2-carboxamide

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